

# Selectivity profile of CDK19 Probe 1 versus other kinases.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CDK19 Probe 1

Cat. No.: B12376518

Get Quote

# Unveiling the Selectivity of a Potent CDK19 Probe

A detailed analysis of the kinase selectivity profile of CCT251545, a potent chemical probe for Cyclin-Dependent Kinase 19 (CDK19) and its close homolog CDK8, reveals a high degree of specificity against a broad panel of human kinases. This guide provides a comprehensive comparison of its inhibitory activity, supported by experimental data and detailed protocols, for researchers in oncology, chemical biology, and drug discovery.

CCT251545 has emerged as a valuable tool for investigating the biological functions of the Mediator complex-associated kinases CDK8 and CDK19, which play crucial roles in transcriptional regulation and have been implicated in various cancers. The utility of a chemical probe is intrinsically linked to its selectivity, and CCT251545 demonstrates an exemplary profile, enabling precise interrogation of CDK8/19 function with minimal off-target effects.

# **Quantitative Kinase Selectivity Profile**

The selectivity of CCT251545 has been rigorously evaluated across large panels of kinases. The data presented below summarizes its inhibitory activity, highlighting its potent and selective action on CDK8 and CDK19.



| Target Kinase                 | Assay Type           | Potency<br>(IC50/Kd) | % Inhibition @<br>1μΜ | Reference |
|-------------------------------|----------------------|----------------------|-----------------------|-----------|
| CDK19                         | Biochemical<br>Assay | 6 nM                 | Not Reported          | [1]       |
| Cellular Assay<br>(NanoBRET)  | 6.3 nM               | 100%                 | [2]                   |           |
| Dissociation<br>Constant (Kd) | 74 nM                | Not Applicable       | [2]                   |           |
| CDK8                          | Biochemical<br>Assay | 7 nM                 | 92.3%                 | [1][2]    |
| GSK3α                         | Biochemical<br>Assay | 462 nM               | >50%                  |           |
| GSK3β                         | Biochemical<br>Assay | 690 nM               | >50%                  |           |
| PRKCQ                         | Biochemical<br>Assay | 122 nM               | >50%                  |           |
| мкк7β                         | Not Specified        | Not Reported         | 68%                   |           |
| LCK                           | Biochemical<br>Assay | >10,000 nM           | <50%                  | -         |
| PKG1β                         | Biochemical<br>Assay | >10,000 nM           | <50%                  | -         |
| PIK3C2G                       | Not Specified        | Not Reported         | 95.8%                 |           |

Table 1: Summary of the inhibitory potency and selectivity of CCT251545 against a panel of kinases. The probe demonstrates high potency for CDK8 and CDK19 with significantly lower activity against other kinases.

In a broad screening panel of 293 kinases, CCT251545 at a concentration of 1  $\mu$ M inhibited only six kinases by more than 50%. This high degree of selectivity underscores its utility as a specific chemical probe for studying the roles of CDK8 and CDK19.



### **Experimental Methodologies**

The determination of the kinase selectivity profile of CCT251545 involved several key experimental protocols, as detailed below.

#### **Kinase Inhibition Assays**

Reporter Displacement Assay: The biochemical potency of CCT251545 against CDK8 and CDK19 was determined using a reporter displacement assay. This method relies on the competitive displacement of a fluorescently labeled reporter probe that binds to the ATP-binding site of the kinase. The binding of the probe generates an optical signal. When an inhibitor like CCT251545 is introduced, it competes with the reporter probe for binding to the kinase's active site. This competition leads to a decrease in the optical signal, which is proportional to the concentration of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the reporter probe, is then calculated from the dose-response curve.

Broad Kinase Panel Screening: To assess the selectivity of CCT251545, it was screened against a large panel of 293 different kinases. These assays typically measure the remaining kinase activity in the presence of a fixed concentration of the inhibitor (e.g., 1  $\mu$ M). The percentage of inhibition is calculated relative to a control reaction without the inhibitor. This high-throughput screening method allows for a broad assessment of a compound's off-target effects.

Cellular Target Engagement Assay (NanoBRET™): To confirm target engagement within a cellular context, the NanoBRET™ Target Engagement Intracellular Kinase Assay was employed. This technology measures the binding of a compound to a specific kinase in live cells. The assay utilizes a bioluminescent tracer that binds to the kinase of interest, which is tagged with a NanoLuc® luciferase. When a test compound is introduced, it competes with the tracer for binding to the kinase. The resulting change in bioluminescence resonance energy transfer (BRET) signal is measured to determine the compound's intracellular potency (IC50).

## **Visualizing Selectivity**

The following diagram illustrates the high selectivity of CCT251545 for CDK19 and CDK8 over the wider kinome.





Click to download full resolution via product page

Figure 1. Selectivity profile of **CDK19 Probe 1** (CCT251545).

### Conclusion

The chemical probe CCT251545 exhibits a highly selective inhibition profile for CDK19 and CDK8. The extensive experimental data demonstrates its potent activity against its primary targets and minimal interaction with a wide array of other kinases. This makes CCT251545 an invaluable research tool for elucidating the specific biological roles of CDK8 and CDK19 in health and disease, and for the development of novel therapeutic agents targeting the Mediator complex.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]
- 2. darkkinome.org [darkkinome.org]
- To cite this document: BenchChem. [Selectivity profile of CDK19 Probe 1 versus other kinases.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12376518#selectivity-profile-of-cdk19-probe-1versus-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com